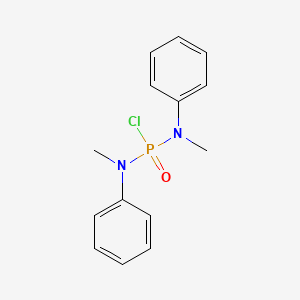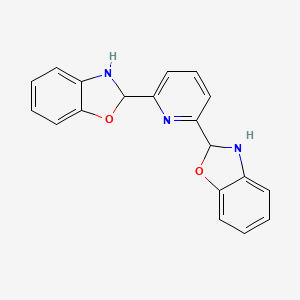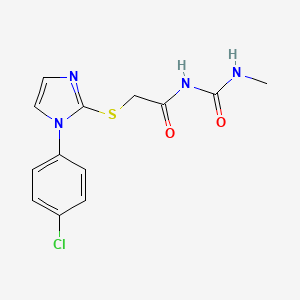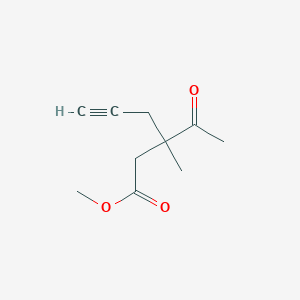![molecular formula C7H14N2O6S B14603512 Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate CAS No. 61093-45-6](/img/structure/B14603512.png)
Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its unique structure, which includes both ester and amide functionalities, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate typically involves the reaction of ethyl chloroformate with methanesulfonamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product. The reaction conditions usually involve maintaining a low temperature to prevent decomposition and ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the product. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Produces ethylamine and methanesulfonic acid.
Reduction: Produces ethylamine.
Substitution: Produces various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the modification of biomolecules to study protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate involves the formation of stable carbamate linkages with amines. This stability is due to the resonance structure of the carbamate group, which reduces the nucleophilicity of the nitrogen atom. The compound can be selectively deprotected under specific conditions, allowing for controlled release of the amine functionality .
Comparación Con Compuestos Similares
Similar Compounds
t-Butyl carbamate: Another carbamate used as a protecting group for amines.
Benzyl carbamate: Used in similar applications but has different deprotection conditions.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Commonly used in peptide synthesis.
Uniqueness
Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate is unique due to its dual functionality, which allows it to participate in a wider range of chemical reactions compared to other carbamates. Its stability and ease of deprotection make it a valuable tool in organic synthesis .
Propiedades
Número CAS |
61093-45-6 |
|---|---|
Fórmula molecular |
C7H14N2O6S |
Peso molecular |
254.26 g/mol |
Nombre IUPAC |
ethyl N-[(ethoxycarbonylamino)methylsulfonyl]carbamate |
InChI |
InChI=1S/C7H14N2O6S/c1-3-14-6(10)8-5-16(12,13)9-7(11)15-4-2/h3-5H2,1-2H3,(H,8,10)(H,9,11) |
Clave InChI |
CWSHXUWGSOGZSB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCS(=O)(=O)NC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)



![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)

![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)

![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)

